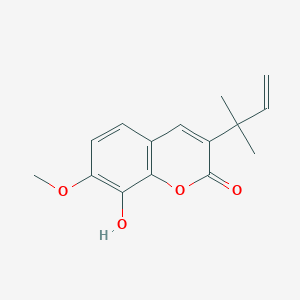

3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Description

Properties

IUPAC Name |

8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O4/c1-5-15(2,3)10-8-9-6-7-11(18-4)12(16)13(9)19-14(10)17/h5-8,16H,1H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNZZAAGBIUZSNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)C1=CC2=C(C(=C(C=C2)OC)O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701149315 | |

| Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61899-42-1 | |

| Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61899-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,1-Dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701149315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of the naturally occurring coumarin, 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. This document details the analytical data and experimental protocols essential for the identification and characterization of this compound, which holds potential for further investigation in drug discovery and development.

Compound Identification

IUPAC Name: 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[1] Synonyms: 3-(1,1-dimethylallyl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one CAS Number: 61899-42-1[1] Molecular Formula: C₁₅H₁₆O₄[1] Molecular Weight: 260.28 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The structural framework of this compound is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.6 | s | - |

| H-5 | ~ 6.9 | d | 8.5 |

| H-6 | ~ 6.8 | d | 8.5 |

| H-1' | ~ 6.2 | dd | 17.5, 10.5 |

| H-2'a | ~ 5.2 | d | 17.5 |

| H-2'b | ~ 5.1 | d | 10.5 |

| 7-OCH₃ | ~ 3.9 | s | - |

| 8-OH | ~ 5.8 | s (br) | - |

| 1,1-(CH₃)₂ | ~ 1.5 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 161.0 |

| C-3 | ~ 128.0 |

| C-4 | ~ 139.0 |

| C-4a | ~ 113.0 |

| C-5 | ~ 112.0 |

| C-6 | ~ 110.0 |

| C-7 | ~ 149.0 |

| C-8 | ~ 145.0 |

| C-8a | ~ 130.0 |

| C-1'' | ~ 40.0 |

| C-2'' | ~ 27.0 (2C) |

| C-3'' | ~ 145.0 |

| C-4'' | ~ 112.0 |

| 7-OCH₃ | ~ 56.5 |

Mass Spectrometry (MS)

Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of the molecule.

Table 3: LC-MS/MS Data [1]

| Parameter | Value |

| Precursor Ion (m/z) | 278.139 |

| Precursor Type | [M+NH₄]⁺ |

| MS Level | MS2 |

| Instrument | qTof |

| Ionization Mode | Positive |

| Major Fragment Ions (m/z) | Relative Abundance (%) |

| 205.050705 | 100 |

| 219.065002 | 65.71 |

| 261.113495 | 63.57 |

| 162.030304 | 57.14 |

| 176.048004 | 55.71 |

Experimental Protocols

The following sections outline generalized experimental procedures for the isolation and structural elucidation of this compound from a natural source. These protocols are based on standard methodologies for the study of coumarins.

Isolation and Purification

A typical workflow for the isolation of the target compound from a plant matrix is depicted below.

Figure 2: General workflow for the isolation and purification of the target coumarin.

Protocol:

-

Extraction: Air-dried and powdered plant material is subjected to extraction with a suitable solvent such as methanol or ethanol, often using a Soxhlet apparatus for exhaustive extraction.

-

Concentration: The solvent from the extract is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography on silica gel. A gradient elution is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

-

Fraction Monitoring: The collected fractions are monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

-

Preparative HPLC: Fractions containing the target compound are pooled and subjected to preparative high-performance liquid chromatography (HPLC) for final purification. A C18 reversed-phase column with a mobile phase of methanol/water or acetonitrile/water is commonly used.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a suitable deuterated solvent, typically chloroform-d (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS): High-resolution mass spectra are obtained using a mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for coumarins.

Synthesis

A plausible synthetic route to this compound involves the prenylation of a suitable coumarin precursor. A general approach is outlined below.

Figure 3: A potential synthetic pathway for the target coumarin.

General Protocol: To a solution of 8-hydroxy-7-methoxycoumarin in an anhydrous solvent such as dioxane, a Lewis acid catalyst (e.g., boron trifluoride etherate) is added. The prenylating agent, such as 2-methyl-3-buten-2-ol, is then added, and the reaction mixture is stirred at room temperature or with gentle heating. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, many prenyloxycoumarins have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.[2]

Some coumarin derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways such as the MAPK and NF-κB pathways.[3] For instance, certain pyranocoumarin derivatives inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK, JNK, and p38, which are components of the MAPK signaling cascade.[3] Furthermore, they can suppress the NF-κB pathway by inhibiting the phosphorylation of p65, a key subunit of the NF-κB complex.[3] This, in turn, can lead to a reduction in the production of pro-inflammatory mediators.[3]

Figure 4: Potential anti-inflammatory signaling pathways modulated by coumarins.

Further research is warranted to elucidate the specific molecular targets and signaling pathways through which this compound exerts its biological effects. This knowledge will be invaluable for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin (CAS 61899-42-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, characterization, and known biological activities of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin (CAS 61899-42-1). This prenylated coumarin, a natural product found in plants of the Rutaceae family, has garnered interest for its potential pharmacological applications. This document summarizes its physicochemical characteristics, provides available spectral data, and outlines a general protocol for its isolation from natural sources. Furthermore, it delves into its observed anti-inflammatory effects and the underlying signaling pathways.

Chemical Properties and Characterization

This compound is a solid, naturally occurring compound.[1] Its chemical structure combines a coumarin core with a dimethylallyl (also known as prenyl) group, a hydroxyl group, and a methoxy group.

Table 1: Physicochemical Properties of CAS 61899-42-1

| Property | Value | Source |

| CAS Number | 61899-42-1 | [2] |

| Molecular Formula | C₁₅H₁₆O₄ | [2] |

| Molecular Weight | 260.28 g/mol | [2] |

| Physical Form | Solid | |

| Solubility | Soluble in DMSO | |

| XLogP3 | 3.5 | [2] |

Table 2: Spectral Data for CAS 61899-42-1

| Technique | Data | Source |

| LC-MS | Precursor m/z: 278.139 [M+NH₄]⁺ | [2] |

| ¹³C NMR | Spectral data available in PubChem | [2] |

Experimental Protocols

General Isolation Protocol from Ruta graveolens

Experimental Workflow for Isolation

Caption: General workflow for the isolation and characterization of the target coumarin.

Methodology:

-

Extraction: The dried and powdered aerial parts of Ruta graveolens are subjected to extraction with a suitable organic solvent, such as dichloromethane, at room temperature.[3][4] The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is then subjected to column chromatography on silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the components. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing the target compound are pooled and further purified using semi-preparative high-performance liquid chromatography (HPLC), often with a chiral column to resolve any enantiomers.[1]

-

Structure Elucidation: The structure of the purified compound is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry (MS), and infrared (IR) spectroscopy.[1]

Biological Activity and Signaling Pathways

Coumarins isolated from the Rutaceae plant family are known to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[5][6]

Anti-inflammatory Activity

A study on coumarins isolated from Ruta graveolens has demonstrated that a compound with the structure corresponding to CAS 61899-42-1 exhibits significant anti-inflammatory properties.[7] Specifically, it has been shown to inhibit the production of nitric oxide (NO) and interleukin-1 beta (IL-1β) in lipopolysaccharide (LPS)-stimulated murine macrophage cells.[7]

Signaling Pathway: Inhibition of NF-κB Activation

The anti-inflammatory effects of this coumarin are attributed to its ability to suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

In the canonical NF-κB pathway, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate into the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and IL-1β. This compound is proposed to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[7]

Conclusion

This compound is a naturally occurring prenylated coumarin with demonstrated anti-inflammatory properties. Its mechanism of action appears to be mediated through the inhibition of the NF-κB signaling pathway. While comprehensive characterization data and a standardized synthesis protocol are not fully available in the public domain, its presence in medicinal plants like Ruta graveolens and its potent biological activity make it a compound of significant interest for further research and drug development, particularly in the area of inflammatory diseases. Further studies are warranted to fully elucidate its pharmacological profile, establish a scalable synthetic route, and explore its therapeutic potential.

References

- 1. tandfonline.com [tandfonline.com]

- 2. This compound | C15H16O4 | CID 51136412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rutamarin: Efficient Liquid-Liquid Chromatographic Isolation from Ruta graveolens L. and Evaluation of Its In Vitro and In Silico MAO-B Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Coumarins from Rutaceae: Chemical diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Coumarins from Rutaceae: Chemical diversity and biological activities [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Natural Sources and Biological Activity of Prenylated Coumarins from Toddalia asiatica

Disclaimer: The specific compound 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one was not found in the available literature as a known natural product. This technical guide will therefore focus on structurally similar and well-documented prenylated coumarins, with a particular emphasis on toddaculin , isolated from the medicinal plant Toddalia asiatica. This plant is a rich source of diverse coumarins and serves as an excellent case study for researchers, scientists, and drug development professionals.

Introduction

Coumarins are a large class of phenolic substances found in many plants, and they are known for their wide range of biological activities. Prenylated coumarins, characterized by the presence of a prenyl group, often exhibit enhanced pharmacological properties. The plant Toddalia asiatica (L.) Lam., belonging to the Rutaceae family, is a well-known source of a variety of bioactive compounds, most notably coumarins and alkaloids.[1][2] This guide provides a comprehensive overview of the natural sources, isolation, and biological activities of prenylated coumarins from Toddalia asiatica, with a specific focus on toddaculin, a compound with significant anti-inflammatory properties.[3]

Natural Sources and Quantitative Data

Toddalia asiatica is a medicinal plant widely distributed in tropical and subtropical regions of Asia and Africa.[4] Different parts of the plant, including the roots, stem bark, and leaves, have been found to contain a rich diversity of coumarins.[2][5][6] The concentration and composition of these coumarins can vary depending on the geographical location of the plant and the specific part used for extraction.

A study utilizing ultra-high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) for the quantitative determination of 19 bioactive compounds in Toddalia asiatica from different regions highlighted significant disparities in their contents.[7] Another study focusing on microwave-assisted extraction coupled with high-speed counter-current chromatography reported the following yields for three furanocoumarins from the dried powder of T. asiatica:[8]

| Compound | Yield (mg/g of dried plant material) | Purity by HPLC (%) |

| Isopimpinellin | 0.85 | 95.0 |

| Pimpinellin | 2.55 | 99.1 |

| Phellopterin | 0.95 | 96.4 |

Experimental Protocols

The extraction and isolation of coumarins from Toddalia asiatica involve multi-step processes that have been refined over time. Below are detailed methodologies based on published literature.

This protocol is a conventional method for the isolation of various coumarins from the roots of Toddalia asiatica.[4]

-

Plant Material Preparation: Air-dried and finely powdered roots (e.g., 7 kg) of T. asiatica are used as the starting material.[4]

-

Solvent Extraction: The powdered material is macerated at room temperature for three days with successive solvents of increasing polarity: hexane (2 x 10 L), ethyl acetate (EtOAc) (2 x 10 L), and methanol (MeOH) (2 x 10 L).[4] The extracts are then filtered and concentrated under reduced pressure.

-

Chromatographic Separation: The crude extracts are subjected to column chromatography on silica gel. A gradient elution system is typically employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Further Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are pooled and further purified using techniques such as preparative TLC or repeated column chromatography to yield pure compounds like toddaculin.[4]

This method offers a more rapid extraction of certain coumarins.[8]

-

Optimization of MAE Conditions:

-

Extraction Procedure: The powdered plant material is extracted with methanol under the optimized MAE conditions.

-

Purification by High-Speed Counter-Current Chromatography (HSCCC): The crude extract is then subjected to HSCCC for separation and purification. A suitable solvent system, such as hexane-ethyl acetate-methanol-water (5:5:5.5:4.5, v/v/v/v), is used.[8] This allows for the one-step separation and purification of compounds like isopimpinellin, pimpinellin, and phellopterin within 240 minutes.[8]

This protocol focuses on the isolation of toddaculin with high purity for use in biological assays.[9]

-

Starting Material: 100 g of dry stem chips of Toddalia asiatica.[9]

-

Extraction: The detailed extraction procedure is as previously described in other studies.[9]

-

Purification and Purity Assessment: The crude extract is purified to yield toddaculin. The purity of the isolated toddaculin is determined by High-Performance Liquid Chromatography (HPLC) to be >95%.[9]

-

Sample Preparation for Assays: For cell-based assays, toddaculin is dissolved in dimethyl sulfoxide (DMSO) and then diluted with the experimental medium to the desired final concentration. The final DMSO concentration in the medium should be kept low (e.g., <0.1% v/v) to avoid affecting cell viability.[9]

Caption: General workflow for the extraction and isolation of coumarins.

Signaling Pathways and Biological Activity

Toddaculin has been shown to possess significant anti-inflammatory properties, primarily through its modulation of key signaling pathways in immune cells like macrophages.[3][10] The following sections detail its mechanism of action.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[11] In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, and cytokines like TNF-α and IL-6.[3][11]

Toddaculin has been demonstrated to suppress the LPS-induced activation of NF-κB.[10] This inhibitory effect prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory mediators.[10][12]

Caption: Toddaculin inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways, are also crucial in regulating the inflammatory response.[13] Activation of these pathways by stimuli like LPS leads to the phosphorylation of various downstream targets, ultimately contributing to the production of inflammatory mediators.

Studies have shown that toddaculin can suppress the LPS-induced phosphorylation of p38 and ERK1/2, two key components of the MAPK pathway.[10] By inhibiting the activation of these kinases, toddaculin further contributes to the downregulation of the inflammatory cascade.

Caption: Toddaculin modulates the MAPK signaling pathway.

Conclusion

While the specific compound 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one is not documented as a natural product in the reviewed literature, the plant Toddalia asiatica stands out as a prolific source of structurally related and biologically active prenylated coumarins. Toddaculin, a representative compound from this plant, demonstrates significant anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The detailed experimental protocols for the extraction and isolation of these coumarins, along with an understanding of their mechanisms of action, provide a solid foundation for further research and development of new therapeutic agents from natural sources. This technical guide serves as a valuable resource for scientists and researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

References

- 1. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic coumarins from Toddalia asiatica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Safety and Analgesic Properties of Ethanolic Extracts of Toddalia Asiatica (L) Lam. (Rutaceae) Used for Central and Peripheral Pain Management Among the East African Ethnic Communities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification and discovery of quality markers from Toddalia asiatica by UHPLC-MS/MS coupled with chemometrics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Toddaculin, Isolated from of Toddalia asiatica (L.) Lam., Inhibited Osteoclastogenesis in RAW 264 Cells and Enhanced Osteoblastogenesis in MC3T3-E1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of omphalocarpin isolated from Radix Toddaliae Asiaticae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. profiles.wustl.edu [profiles.wustl.edu]

In-depth Technical Guide on the Biological Activity of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge regarding the specific biological activities of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. While the PubChem database provides detailed information on its chemical and physical properties, there is a notable absence of published studies detailing its pharmacological effects, quantitative biological data, or the signaling pathways it may modulate.

This guide, therefore, cannot provide a detailed analysis of the specific compound as requested. However, to offer a valuable resource for researchers, scientists, and drug development professionals, this document will summarize the known biological activities of the broader classes of compounds to which this compound belongs: prenylated coumarins and hydroxy-methoxy coumarins . It is crucial to emphasize that the activities described for these related compounds may not be directly applicable to this compound. The unique structural features of a molecule, including the specific positioning of functional groups, play a critical role in its biological function.

General Biological Activities of Prenylated and Hydroxy-Methoxy Coumarins

Coumarins, a class of benzopyrone compounds, are widely distributed in nature and are known to exhibit a diverse range of pharmacological properties. The addition of prenyl and hydroxy-methoxy groups to the basic coumarin scaffold can significantly influence their bioactivity.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of coumarin derivatives. For instance, certain coumarins have been shown to inhibit the production of pro-inflammatory mediators. One study on muralatins isolated from Murraya alata demonstrated that these coumarin derivatives could inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages with IC50 values ranging from 6.0–14.5 μM.[1] Another compound, 7,8-dimethoxycoumarin, has been shown to attenuate the expression of IL-6, IL-8, and CCL2/MCP-1 in TNF-α-treated HaCaT cells, suggesting its potential in treating skin inflammatory diseases. The underlying mechanism may involve the suppression of NF-κB and MAPK signaling pathways.

Antioxidant Activity

The antioxidant properties of coumarins are well-documented. These compounds can scavenge free radicals and protect against oxidative stress. A study on a new coumarin derivative, 7,8-dihydroxy-3-(4-methylphenyl) coumarin (DHMPC), demonstrated both antioxidant and lipid-lowering effects in hyperlipidemic rats.[2] DHMPC significantly decreased total cholesterol levels and liver homogenate malondialdehyde (MDA) levels, while increasing glutathione (GSH) levels.[2]

Cytotoxic and Anti-cancer Activity

The potential of coumarins as anti-cancer agents has been a subject of extensive research. For example, a new coumarin, 7-[(E)-3',7'-dimethyl-6'-oxo-2',7'-octadienyl]oxy coumarin, isolated from the leaves of Zanthoxylum schinifolium, showed potent cytotoxicity against Jurkat T cells with an IC50 value of 8.10 μM.[3][4] It is important to note that the cytotoxic effects can vary significantly based on the specific substitutions on the coumarin ring.

Future Research Directions

The lack of specific data on this compound highlights a clear area for future research. The following experimental avenues could be explored to elucidate its biological potential:

-

In vitro screening: A battery of in vitro assays could be conducted to assess its cytotoxic, anti-inflammatory, antioxidant, antimicrobial, and enzyme inhibitory activities.

-

Mechanism of action studies: Should any significant activity be identified, further studies would be necessary to unravel the underlying molecular mechanisms and signaling pathways involved.

-

In vivo studies: Promising in vitro results would warrant further investigation in animal models to evaluate efficacy and safety.

Conclusion

While a detailed technical guide on the biological activity of this compound cannot be compiled at present due to the scarcity of specific research, the known activities of related coumarin compounds suggest that it may possess interesting pharmacological properties. This document serves as a call for further scientific investigation into this specific molecule to unlock its potential therapeutic applications. Researchers are encouraged to undertake studies to fill the existing knowledge gap.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Antioxidative and lipid lowering effects of 7,8-dihydroxy-3- (4-methylphenyl) coumarin in hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A new cytotoxic coumarin, 7-[(E)-3',7'-dimethyl-6'-oxo-2',7'-octadienyl] oxy coumarin, from the leaves of Zanthoxylum schinifolium - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Identification

-

Compound Name: 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

-

Synonyms: 3-(1,1-dimethyl-2-propen-1-yl)-8-hydroxy-7-methoxy-2H-1-benzopyran-2-one, 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one

-

Molecular Formula: C₁₅H₁₆O₄[1]

-

Molecular Weight: 260.28 g/mol [1]

-

Chemical Structure:

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry data is available, providing evidence for the compound's molecular weight and fragmentation pattern. The following data was obtained via Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: LC-MS/MS Fragmentation Data for this compound [1]

| Precursor Ion (m/z) | Adduct | MS Level | Fragment Ion (m/z) | Relative Abundance (%) |

| 278.139 | [M+NH₄]⁺ | MS2 | 205.050705 | 100 |

| 219.065002 | 65.71 | |||

| 261.113495 | 63.57 | |||

| 162.030304 | 57.14 | |||

| 176.048004 | 55.71 |

Note: This data corresponds to the fragmentation of the ammonium adduct of the parent molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H NMR and ¹³C NMR data for this compound are not available in the surveyed literature and databases. However, general spectral characteristics of coumarin derivatives can be anticipated.

-

¹H NMR: Aromatic protons on the coumarin nucleus would typically appear in the range of δ 6.5-8.0 ppm. The methoxy group protons would resonate as a singlet around δ 3.8-4.0 ppm. The protons of the dimethylallyl group would exhibit characteristic signals for the vinyl and methyl groups.

-

¹³C NMR: The carbonyl carbon of the lactone ring is expected to appear in the downfield region of the spectrum (δ 160-170 ppm). Aromatic carbons and carbons of the dimethylallyl group would resonate in their respective characteristic regions.

Infrared (IR) Spectroscopy

Experimental IR data for this compound has not been found in the public domain. Based on the functional groups present in the molecule, the following characteristic absorption bands can be predicted:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O stretch (lactone): A strong absorption band around 1700-1750 cm⁻¹.

-

C=C stretch (aromatic and vinyl): Bands in the region of 1450-1650 cm⁻¹.

-

C-O stretch: Bands in the region of 1000-1300 cm⁻¹.

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for coumarin derivatives. These methodologies are based on standard practices in organic chemistry and natural product analysis.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified coumarin sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance of ¹³C.

-

Further structural elucidation can be achieved using 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation and Data Acquisition:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically in the range of 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

-

Instrumentation and Data Acquisition:

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Inject the sample solution into a liquid chromatograph coupled to a mass spectrometer.

-

Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a small amount of formic acid or ammonium acetate) to separate the compound from any impurities.

-

The mass spectrometer can be operated in either positive or negative ionization mode using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) to study the fragmentation pattern for structural elucidation.

-

-

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Caption: General workflow for the isolation and spectroscopic analysis of a natural product.

References

Physical and chemical properties of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin. It includes tabulated data for key properties, detailed experimental protocols for synthesis and isolation, and a visualization of a key signaling pathway associated with the biological activities of coumarin derivatives.

Compound Identification and Physical Properties

This compound, also known by its IUPAC name 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one, is a naturally occurring hydroxycoumarin.[1][2] It belongs to the broader class of benzopyrone compounds, which are widely recognized for their diverse pharmacological activities.[3]

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | 8-hydroxy-7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one[1] |

| CAS Number | 61899-42-1[4][5] |

| Molecular Formula | C₁₅H₁₆O₄[4][5] |

| SMILES | CC(C)(C=C)C1=CC2=C(C(=C(C=C2)OC)O)OC1=O[1] |

| InChI Key | KNZZAAGBIUZSNV-UHFFFAOYSA-N[4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 260.29 g/mol [4][5] |

| Appearance | Solid[4] |

| Solubility | 1 mg/mL in DMSO[4] |

| Storage Temperature | -20°C[4][6] |

| Predicted Boiling Point | 407.5 ± 45.0 °C[6] |

| Predicted Density | 1.208 ± 0.06 g/cm³[6] |

| Predicted pKa | 7.87 ± 0.20[6] |

Table 3: Spectral Data Summary

| Spectral Data Type | Remarks |

| LC-MS | Purity ≥95%[4] |

| ¹³C NMR | Data available on PubChem[1] |

| Mass Spectrometry | LC-MS/MS data available on PubChem[1] |

Experimental Protocols

The Pechmann condensation is a classic and efficient method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst. The following is a generalized protocol for the synthesis of a hydroxycoumarin derivative.

Materials:

-

Substituted Phenol (e.g., Resorcinol) (1 equivalent)

-

β-Ketoester (e.g., Ethyl acetoacetate) (1.1 equivalents)

-

Acid Catalyst (e.g., Concentrated H₂SO₄, Amberlyst-15)

-

Ice bath

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, combine the substituted phenol and the β-ketoester.

-

Cool the mixture in an ice bath.

-

Slowly add the acid catalyst dropwise with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat as required (e.g., 70-80°C) for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the pure hydroxycoumarin.

Coumarins are typically isolated from dried and powdered plant material using solvent extraction.

Materials:

-

Dried, powdered plant material

-

Extraction solvent (e.g., Ethanol, Methanol, Chloroform)

-

Soxhlet apparatus or Maceration setup

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent system (e.g., Petroleum ether:Ethyl acetate)

Procedure:

-

Extraction: The powdered plant material is extracted with a suitable solvent (e.g., ethanol) using a Soxhlet apparatus for several hours or by maceration for several days.

-

Concentration: The solvent is removed from the extract under reduced pressure using a rotary evaporator to yield a crude residue.

-

Fractionation (Optional): The crude extract can be successively partitioned with solvents of increasing polarity (e.g., petroleum ether, dichloromethane, ethyl acetate) to separate compounds based on polarity.

-

Chromatographic Purification: The crude extract or the desired fraction is subjected to column chromatography on silica gel.

-

The column is eluted with a solvent system of increasing polarity (e.g., a gradient of petroleum ether and ethyl acetate).

-

Fractions are collected and monitored by TLC. Fractions containing the compound of interest are combined.

-

The solvent is evaporated from the combined fractions to yield the isolated coumarin, which can be further purified by recrystallization if necessary.

Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, coumarin derivatives as a class are known to possess significant anti-inflammatory and anti-cancer properties.[1][5] One of the key signaling pathways often modulated by anti-cancer coumarins is the PI3K/Akt/mTOR pathway.[2][5] This pathway is crucial for regulating cell cycle progression, proliferation, and apoptosis, and its dysregulation is a hallmark of many cancers.

Many coumarin derivatives exert their anti-cancer effects by inhibiting key components of the PI3K/Akt/mTOR signaling cascade. This inhibition disrupts pro-survival signals, leading to a decrease in cell proliferation and an increase in apoptosis (programmed cell death) in cancer cells.

References

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. quora.com [quora.com]

- 4. Coumarins derivatives and inflammation: Review of their effects on the inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 6. mdpi.com [mdpi.com]

The Elusive Mechanism of Action: A Technical Guide to 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin and its Congeners

Disclaimer: Direct experimental data on the mechanism of action for 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin is not extensively available in the current body of scientific literature. This guide, therefore, provides a comprehensive overview based on the known biological activities of structurally related C3-prenylated and other substituted coumarins. The information presented herein serves as a foundational resource for researchers and drug development professionals, offering insights into potential mechanisms of action and methodologies for future investigation.

Introduction to this compound

This compound is a member of the coumarin family, a class of benzopyrone compounds widely distributed in the plant kingdom. The core coumarin scaffold is known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. The substitution of a 1,1-dimethylallyl (also known as a reverse prenyl) group at the C3 position, along with hydroxyl and methoxy groups on the benzene ring, is anticipated to significantly influence its biological profile. Prenylation, in particular, is a common structural modification in natural products that can enhance lipophilicity and modulate interaction with biological targets.

Postulated Mechanisms of Action Based on Structurally Related Coumarins

While specific data for the target molecule is scarce, the mechanisms of action for other C3-substituted and prenylated coumarins have been investigated. These studies provide a strong basis for hypothesizing the potential biological activities of this compound.

Anti-inflammatory Activity

Coumarin derivatives are well-documented as anti-inflammatory agents. The primary mechanism often involves the inhibition of key inflammatory pathways. For instance, 4-hydroxy-7-methoxycoumarin has been shown to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[1] This inhibition is achieved through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1]

Furthermore, the anti-inflammatory effects of coumarins are often mediated by the suppression of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1] It is plausible that this compound could exert similar effects by inhibiting the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1]

Signaling Pathway: Postulated Anti-inflammatory Mechanism

Caption: Postulated anti-inflammatory mechanism of action.

Anticancer Activity

Numerous coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern on the coumarin ring is crucial for this activity. For example, novel 3-substituted 8-methoxycoumarin derivatives have been synthesized and evaluated for their anti-breast cancer properties.[2] Some of these compounds exhibited potent activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with mechanisms involving the inhibition of β-tubulin polymerization, sulfatase, and aromatase enzymes.[2] They were also shown to induce cell-cycle arrest and apoptosis.[2]

The presence of a lipophilic prenyl group at the C3 position in this compound could enhance its cell permeability and interaction with intracellular targets, potentially leading to cytotoxic effects. Further investigation into its effects on cell cycle progression, apoptosis induction, and inhibition of cancer-related enzymes is warranted.

Other Potential Biological Activities

Based on the broader literature on coumarins, other potential biological activities for this compound could include:

-

Antioxidant Activity: The phenolic hydroxyl group at the C8 position may contribute to radical scavenging activity.

-

Antimicrobial Activity: Coumarins have been reported to possess antibacterial and antifungal properties.

-

Antiviral Activity: Certain prenylated coumarins have shown inhibitory effects against viral enzymes like HIV-1 reverse transcriptase.[3]

Quantitative Data for Structurally Related Coumarins

The following table summarizes the quantitative biological activity data for some coumarin derivatives that are structurally related to this compound. It is important to note that these values are not directly applicable to the target molecule but provide a reference for its potential potency.

| Compound Name/Structure | Biological Activity | Assay | Cell Line/Enzyme | IC50/EC50/MIC | Reference |

| 4-Hydroxy-7-methoxycoumarin | Anti-inflammatory | Nitric Oxide Production | RAW264.7 | ~0.6-1.2 mM (Significant reduction) | [1] |

| Clauselenin A-C (Prenylated Coumarins) | Anti-inflammatory | Nitric Oxide Production | RAW264.7 | Comparable to hydrocortisone | [3] |

| Clauselenin A-C (Prenylated Coumarins) | Anti-HIV | Reverse Transcriptase Activity | - | 0.17-9.08 µM | [3] |

| Compound 6 (A 3-substituted 8-methoxycoumarin) | Anticancer | Cytotoxicity | MCF-7 | 6.621 µM | [2] |

| Compound 6 (A 3-substituted 8-methoxycoumarin) | Anticancer | Cytotoxicity | MDA-MB-231 | 9.62 µM | [2] |

Experimental Protocols for Key Assays

To facilitate further research on this compound, detailed methodologies for key experiments cited for related compounds are provided below.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

-

Stimulation: Cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent. A standard curve is generated using sodium nitrite.

-

Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is calculated. The percentage of inhibition is determined by comparing the nitrite levels in treated cells to those in LPS-stimulated control cells.

Workflow: Anti-inflammatory Assay

Caption: Experimental workflow for nitric oxide production assay.

Anticancer Activity Assay (MTT Cytotoxicity Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-231) are maintained in appropriate culture medium and conditions.

-

Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on structurally similar coumarin derivatives provides a strong foundation for future investigations. The presence of the C3-prenyl group, along with the 8-hydroxy and 7-methoxy substitutions, suggests that this compound is a promising candidate for exhibiting anti-inflammatory and anticancer properties.

Future research should focus on:

-

Synthesis and Characterization: Ensuring the availability of a pure, well-characterized sample of the compound.

-

In Vitro Screening: A comprehensive screening of its biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial effects, using the assays detailed in this guide.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the compound. This would involve Western blotting for key proteins in pathways like NF-κB and MAPK, cell cycle analysis, apoptosis assays, and enzyme inhibition studies.

-

In Vivo Studies: If promising in vitro activity is observed, further evaluation in animal models of inflammation and cancer would be warranted.

By systematically applying these established methodologies, the scientific community can uncover the therapeutic potential of this compound and contribute to the development of new coumarin-based drugs.

References

- 1. 4-Hydroxy-7-Methoxycoumarin Inhibits Inflammation in LPS-activated RAW264.7 Macrophages by Suppressing NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioactive prenylated coumarins as potential anti-inflammatory and anti-HIV agents from Clausena lenis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Preliminary In-Vitro Screening of Coumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Coumarin and its derivatives represent a vast class of phenolic compounds found in many plants and synthesized in the laboratory. They are recognized for their wide range of pharmacological properties, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and anticoagulant activities.[1][2][3][4][5] This guide provides an in-depth overview of the core in-vitro screening protocols used to evaluate the therapeutic potential of these versatile scaffolds, with a focus on their anticancer, antimicrobial, anticoagulant, and enzyme-inhibiting properties.

In-Vitro Anticancer Activity Screening

The evaluation of the cytotoxic effects of coumarin derivatives against various cancer cell lines is a crucial first step in identifying potential anticancer agents.[6][7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of living cells.[6]

Methodology:

-

Cell Seeding: Seed human cancer cells (e.g., HL60, HepG2, MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

-

Compound Treatment: Prepare a series of dilutions of the coumarin derivatives in the culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the medium containing the desired concentrations of the test compounds to the respective wells.[6] Include a vehicle control (e.g., DMSO in medium) and a negative control (medium only).[6] Incubate for a further 48-72 hours.[9]

-

MTT Addition: After the treatment period, carefully remove the medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution.[6] Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the purple formazan crystals.[6]

-

Data Acquisition: Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[6] Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control (untreated) cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curves.

Data Presentation: Cytotoxicity of Coumarin Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of selected coumarin derivatives against various human cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | HL60 (Leukemia) | 8.09 | [1][10] |

| Compound 4 | MCF-7 (Breast) | 3.26 | [10] |

| Compound 4 | A549 (Lung) | 9.34 | [10] |

| Compound 8b | HepG2 (Liver) | 13.14 | [1][10] |

| 6-nitro-7-hydroxycoumarin | SK-MEL-31 (Melanoma) | Significantly more toxic than to normal cells | [8] |

| 3,6,8-nitro-7-hydroxycoumarin | SK-MEL-31 (Melanoma) | Significantly more toxic than to normal cells | [8] |

| Coumarin-thiazole hybrid 51c | HeLa (Cervical) | 1.29 | [11] |

| Coumarin-pyrazole hybrid 35 | SMMC-7721 (Liver) | 2.08 ± 0.32 | [11] |

| Coumarin-pyrazole hybrid 35 | HepG2 (Liver) | 2.96 ± 0.25 | [11] |

Signaling Pathway: PI3K/AKT Inhibition

Many coumarin derivatives exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT pathway.[1][12][13] Inhibition of this pathway can lead to decreased cell growth and the induction of apoptosis.[1][12]

In-Vitro Antimicrobial Activity Screening

Coumarin derivatives have shown significant potential as antibacterial and antifungal agents.[3] Preliminary screening typically involves determining the susceptibility of various microorganisms to these compounds.

Experimental Protocols

A. Disk Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a sterile saline solution, adjusted to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Evenly swab the microbial suspension over the entire surface of a sterile agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Disk Application: Impregnate sterile filter paper discs (5-6 mm in diameter) with a known concentration of the coumarin derivative dissolved in a suitable solvent (e.g., DMSO).[14] Place the discs onto the surface of the inoculated agar plate.[14]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[14]

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[14]

B. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the coumarin derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[15]

Data Presentation: Antimicrobial Activity of Coumarin Derivatives

The tables below summarize the antibacterial and antifungal activities of various coumarin derivatives.

Table 2: Antibacterial Activity (Disk Diffusion Method)

| Compound | Bacterial Strain | Concentration | Inhibition Zone (mm) | Reference |

| Compound 3 | E. coli | 0.5 mg/disc | Significant Inhibition | [14] |

| Compound 3 | S. aureus | 0.5 mg/disc | Significant Inhibition | [14] |

| Compound 4 | E. coli | 0.5 mg/disc | Strong Inhibition | [14] |

| Compound 4 | K. pneumoniae | 0.5 mg/disc | Strong Inhibition | [14] |

| Compound 4 | S. aureus | 0.5 mg/disc | Strong Inhibition | [14] |

| Coumarin-mono-triazole 5a | S. aureus | Not specified | 10-15 | [16] |

| Coumarin-mono-triazole 5a | E. coli | Not specified | 16-22 | [16] |

Table 3: Minimum Inhibitory Concentration (MIC)

| Compound | Microorganism | MIC | Reference |

| Derivative 3b | B. cereus | 1.5 mM | [15] |

| Derivative 3b | M. luteus | 1.5 mM | [15] |

| Derivative 3b | L. monocytogenes | 1.5 mM | [15] |

| Derivative 3b | S. aureus | 1.5 mM | [15] |

| Derivative 3c | E. faecium | 1.7 mM | [15] |

| Derivative 3n | L. monocytogenes | 1.2 mM | [15] |

| Coumarin-bis-triazole 8a | Gram-positive & Gram-negative bacteria | 1-4 µg/mL | [16] |

| Coumarin-bis-triazole 8e | Gram-positive & Gram-negative bacteria | 1-4 µg/mL | [16] |

| 1,2,4-triazole coumarin 6a | C. albicans | 12.5 µg/mL | [16] |

Experimental Workflow: Antimicrobial Screening

The following diagram illustrates the general workflow for screening the antimicrobial properties of coumarin derivatives.

In-Vitro Anticoagulant Activity Screening

Certain coumarin derivatives, most notably warfarin, are known for their anticoagulant properties.[5] The prothrombin time (PT) assay is a fundamental test used to evaluate the efficacy of these compounds on the extrinsic pathway of the coagulation cascade.[17]

Experimental Protocol: Prothrombin Time (PT) Assay

-

Blood Collection: Collect blood samples from subjects (e.g., laboratory mice) via cardiac puncture into tubes containing an anticoagulant like 3.2% sodium citrate.

-

Plasma Preparation: Centrifuge the blood sample (e.g., at 3000 rpm for 15 minutes) to separate the plasma.

-

Incubation: Incubate the plasma sample at 37°C.

-

Assay Procedure: Add the test coumarin derivative or control (e.g., warfarin, saline) to the plasma.[17] To initiate clotting, add a warmed thromboplastin reagent (containing tissue factor and calcium) to the plasma.[17]

-

Clotting Time Measurement: Measure the time taken for a fibrin clot to form. This time is recorded as the prothrombin time in seconds.[17] A prolonged PT indicates anticoagulant activity.

Data Presentation: Anticoagulant Activity of Coumarin Derivatives

The following table shows the prothrombin time for different coumarin derivatives compared to warfarin.

| Compound | Prothrombin Time (PT) in seconds | Reference |

| Control (Saline) | 10.30 | [17] |

| Warfarin | 14.60 | [17] |

| Compound 1 | 11.23 | [17] |

| Compound 3 | 18.10 | [17] |

| Compound 4 | 21.30 | [17] |

In-Vitro Enzyme Inhibition Screening

Coumarins can inhibit various enzymes, playing a role in their therapeutic effects.[18][19] Assays are designed to measure the reduction in enzyme activity in the presence of the coumarin derivative.

Experimental Protocol: General Enzyme Inhibition Assay (Example: Carbonic Anhydrase-II)

-

Reagent Preparation: Prepare a buffer solution, a solution of the enzyme (e.g., Carbonic Anhydrase-II), and a solution of the substrate.

-

Reaction Mixture: In a 96-well plate, create a reaction mixture containing the enzyme solution and the buffer.[20]

-

Inhibitor Addition: Add the coumarin derivative (dissolved in a solvent like DMSO) at various concentrations to the wells. Include a control with no inhibitor.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a set period (e.g., 15 minutes at 30°C).[20]

-

Reaction Initiation: Start the reaction by adding the substrate to all wells.

-

Measurement: Monitor the rate of product formation or substrate depletion over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the coumarin derivative. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Data Presentation: Enzyme Inhibition by Coumarin Derivatives

The table below summarizes the inhibitory effects of selected coumarin derivatives on various enzymes.

| Compound/Derivative | Target Enzyme | Activity Measurement | Value | Reference |

| Compound 2 | Carbonic Anhydrase-II | % Inhibition | 63% | [20] |

| Compound 2 | Carbonic Anhydrase-II | IC50 | 263 µM | [20] |

| Compound 6 | Carbonic Anhydrase-II | % Inhibition | 54% | [20] |

| Compound 12 | Human Dipeptidyl Peptidase III | IC50 | 1.10 µM | [19] |

| FN-19 (Coumarin–thiosemicarbazone) | Tyrosinase | IC50 | 42.16 ± 5.16 µM | [21] |

| 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one | Soybean Lipoxygenase | % Inhibition | 96.6% | [18] |

| Methyl 6-bromo-2-oxo-2H-chromene-3-carboxylate | Soybean Lipoxygenase | % Inhibition | 85.1% | [18] |

| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | Soybean Lipoxygenase | % Inhibition | 84.8% | [18] |

Logical Relationship: Modes of Enzyme Inhibition

Coumarin derivatives can inhibit enzymes through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition.[21] Understanding the mode of inhibition is crucial for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Investigation of Antimicrobial and Anti-Inflammatory Efficacy of Newly Synthesized Pyrogallol-Coumarin Hybrids: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. jms.mabjournal.com [jms.mabjournal.com]

- 6. benchchem.com [benchchem.com]

- 7. Design, Synthesis, and In Vitro Evaluation of Novel 3, 7-Disubstituted Coumarin Derivatives as Potent Anticancer Agents [pubmed.ncbi.nlm.nih.gov]

- 8. Study of the in vitro cytotoxic potential of natural and synthetic coumarin derivatives using human normal and neoplastic skin cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 12. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 15. Antibacterial Activity for Synthesized Coumarin Derivatives and a Coumarin Component of Lime Peel (Citrus aurantifolia) [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 18. mdpi.com [mdpi.com]

- 19. Coumarin Derivatives Act as Novel Inhibitors of Human Dipeptidyl Peptidase III: Combined In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scielo.br [scielo.br]

- 21. Coumarin-Based Compounds as Inhibitors of Tyrosinase/Tyrosine Hydroxylase: Synthesis, Kinetic Studies, and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Properties of Substituted Hydroxycoumarins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of substituted hydroxycoumarins. Understanding these properties, such as the enthalpy of formation, is crucial for predicting the stability, reactivity, and energetic profiles of these compounds. Such data is invaluable in drug design for assessing metabolic stability, in materials science for developing new functional materials, and in process chemistry for ensuring safety and efficiency. This document summarizes key quantitative data, details the experimental and computational methodologies used for their determination, and illustrates the logical workflows involved.

Quantitative Thermochemical Data

The experimental thermochemical data for select substituted hydroxycoumarins are compiled below. These values are fundamental for understanding the energetic landscape of these molecules.

Table 1: Experimental Thermochemical Data for Substituted Hydroxycoumarins at T = 298.15 K

| Compound | Standard Molar Enthalpy of Combustion (cryst.) ΔcH°(cr) / kJ·mol⁻¹ | Standard Molar Enthalpy of Sublimation ΔsubH° / kJ·mol⁻¹ | Standard Molar Enthalpy of Formation (cryst.) ΔfH°(cr) / kJ·mol⁻¹ | Standard Molar Enthalpy of Formation (gas) ΔfH°(g) / kJ·mol⁻¹ | Temperature of Fusion Tfusion / K | Molar Enthalpy of Fusion ΔfusH° / kJ·mol⁻¹ |

| 7-Hydroxycoumarin (Umbelliferone) | -3994.4 ± 1.1[1] | 134.4 ± 1.9[1] | -471.9 ± 2.1[1] | -337.5 ± 2.3[1] | 502.8 ± 0.5[1] | 32.5 ± 0.3[1] |

| 7-Methoxycoumarin | -4594.1 ± 1.3[2] | 108.9 ± 2.5[2] | -430.5 ± 2.5[2] | -321.6 ± 2.8[2] | 386.9 ± 0.2[2] | 22.8 ± 0.2[2] |

| 7-Methoxy-4-methylcoumarin | -5201.2 ± 2.1[3] | 120.9 ± 1.1[3] | -482.4 ± 2.3[3] | -361.5 ± 2.6[3] | 425.8 ± 0.2[3] | 26.8 ± 0.4[3] |

Note: All uncertainties represent the expanded uncertainty with a level of confidence of 95%.

Methodologies for Thermochemical Characterization

The determination of the thermochemical properties listed above relies on a combination of precise calorimetric techniques and computational modeling.

Experimental Protocols

Static Bomb Combustion Calorimetry: This technique is used to measure the standard molar energy of combustion (ΔcU°).

-

A pellet of the purified crystalline sample (e.g., 7-hydroxycoumarin) is weighed and placed in a crucible inside a high-pressure vessel, the "bomb".

-

A cotton thread fuse of known mass and combustion energy is positioned in contact with the sample.

-

The bomb is filled with high-purity oxygen to a pressure of approximately 3.04 MPa.[1][2]

-

A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere with water vapor.

-

The bomb is submerged in a calorimeter containing a known mass of water. The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through the fuse.

-

The temperature change of the water in the calorimeter is precisely measured to determine the energy released during combustion.

-

Corrections are applied for the combustion of the fuse and the formation of nitric acid from residual nitrogen. The standard energy of combustion is then calculated. The standard enthalpy of combustion (ΔcH°) is derived from the standard energy of combustion.

Calvet Microcalorimetry: This method is employed to determine the standard molar enthalpy of sublimation (ΔsubH°).[1][2]

-

A small amount of the sample is placed in a Knudsen effusion cell.

-

The cell is introduced into the Calvet microcalorimeter at a constant temperature (T = 298.15 K).

-

The heat flow associated with the sublimation of the sample under vacuum is measured over time until the sample is completely vaporized.

-

The standard molar enthalpy of sublimation is calculated by integrating the heat flow curve and dividing by the number of moles of the sublimated sample.

Differential Scanning Calorimetry (DSC): DSC is used to determine the temperature of fusion (Tfusion) and the enthalpy of fusion (ΔfusH°).[3]

-

A small, accurately weighed sample is sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC instrument (e.g., a TA Instruments Q2000).[3]

-

The instrument is programmed to heat the sample at a constant rate (e.g., 3.0 °C min⁻¹) under a continuous flow of dry nitrogen.[3]

-

The difference in heat flow required to raise the temperature of the sample and the reference is measured as a function of temperature.

-

The melting temperature is identified as the onset or peak of the endothermic melting transition. The enthalpy of fusion is determined by integrating the area of the melting peak. The instrument is calibrated for temperature and energy using a high-purity standard, such as indium.[3]

Computational Protocols

Computational chemistry provides a powerful tool for predicting and corroborating experimental thermochemical data.

Density Functional Theory (DFT): DFT methods are widely used to calculate the enthalpies of formation of hydroxycoumarin derivatives.[1][4]

-

The geometry of the molecule is optimized using a specific functional, such as B3LYP, with an appropriate basis set.[1]

-

Vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to obtain thermal corrections.

-

The total electronic energy of the optimized molecule is calculated.

-

To determine the gas-phase enthalpy of formation, theoretical calculations are often combined with isodesmic or atomization reaction schemes.[2] In an isodesmic reaction, the number and type of chemical bonds are conserved on both sides of the reaction, which helps in cancelling out systematic errors in the calculations, leading to a more accurate prediction of the enthalpy of formation.[2]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the workflow for determining thermochemical properties and the fundamental relationships between them.

References

In-Depth Technical Guide: Potential Pharmacological Effects of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin

Disclaimer: Scientific literature and publicly available data on the specific pharmacological effects of 3-(1,1-Dimethylallyl)-8-hydroxy-7-methoxycoumarin are limited. This guide leverages the extensive research conducted on Osthole (7-methoxy-8-(3-methyl-2-butenyl)coumarin), a structurally analogous and well-characterized natural coumarin derivative, to provide a comprehensive overview of potential biological activities, mechanisms of action, and relevant experimental protocols. The information presented herein, while based on a closely related compound, should be considered illustrative and may not be directly transferable. Further empirical investigation into this compound is necessary to definitively ascertain its pharmacological profile.

Introduction to Coumarins and Osthole

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, renowned for their diverse and significant pharmacological properties. These activities include anticancer, anti-inflammatory, antioxidant, antimicrobial, and neuroprotective effects. Osthole, a prominent member of the coumarin family, has been the subject of extensive research, revealing a broad spectrum of therapeutic potentials. This document will explore the known pharmacological effects and underlying molecular mechanisms of osthole as a predictive model for the potential activities of this compound.

Potential Pharmacological Effects

Based on the activities of the structurally similar osthole, this compound may exhibit the following pharmacological effects:

-

Anticancer Activity: Osthole has demonstrated the ability to inhibit the proliferation of various cancer cell lines, arrest the cell cycle, and induce apoptosis.[1] These effects are attributed to its modulation of key signaling pathways involved in cancer progression.

-

Anti-inflammatory Effects: Research has shown that osthole can suppress inflammatory responses by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of signaling pathways such as NF-κB and MAPK.

-

Neuroprotective Properties: Osthole has been investigated for its potential to protect neuronal cells from damage and degeneration, suggesting a possible role in the management of neurodegenerative diseases.[1]

-

Osteogenic Activity: Studies indicate that osthole may promote bone formation by stimulating osteoblast differentiation.

Quantitative Pharmacological Data for Osthole

The following table summarizes the in vitro cytotoxic activity of osthole against various human cancer cell lines, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |

| HeLa | Cervical Cancer | 45.01 ± 3.91 | |

| Me-180 | Cervical Cancer | 88.95 ± 0.13 | |

| ES2 | Ovarian Cancer | ~20 | |

| OV90 | Ovarian Cancer | ~20 | |

| FaDu | Head and Neck Squamous Cell | 122.35 ± 11.63 (24h) | |

| FaDu | Head and Neck Squamous Cell | 93.36 ± 8.71 (48h) | |

| A431 | Squamous Carcinoma | 23.2 | |

| Y-79 | Retinoblastoma | 200 (24h), 120 (48h) | |

| Lung Cancer Cells | Lung Cancer | 46.2 | |

| Breast Cancer Cells | Breast Cancer | 42.4 | |

| Prostate Cancer Cells | Prostate Cancer | 24.8 |

Signaling Pathways Modulated by Osthole

Osthole exerts its pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways provides insight into the potential mechanisms of action for structurally similar coumarins.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Osthole has been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Figure 1: Osthole's inhibition of the PI3K/Akt/mTOR pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in regulating the immune and inflammatory responses. Osthole has been found to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Figure 2: Osthole's inhibitory effect on the NF-κB signaling pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of coumarin derivatives like osthole.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cultured cells.

-

Cell Seeding:

-

Harvest and count cells (e.g., HeLa, A549) using a hemocytometer.

-

Seed the cells into a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.[2]

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., osthole) in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-